

Structure-activity relationship of 2-arylpiperidines

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Compound of Interest

Compound Name: (R)-2-(3,5-difluorophenyl)piperidine HCl

CAS No.: 1213079-50-5

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The Structure-Activity Relationship (SAR) of 2-Arylpiperidines: A Comprehensive Guide to Monoamine Transporter Ligand Design

Introduction The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, profoundly impacting central nervous system (CNS) drug discovery. Best known as the core structure of the psychostimulant methylphenidate (Ritalin) and its derivatives, this motif is a primary driver of monoamine transporter inhibition. By selectively blocking the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), 2-arylpiperidines modulate synaptic neurotransmitter levels, offering highly effective therapeutic avenues for attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and major depressive disorder.

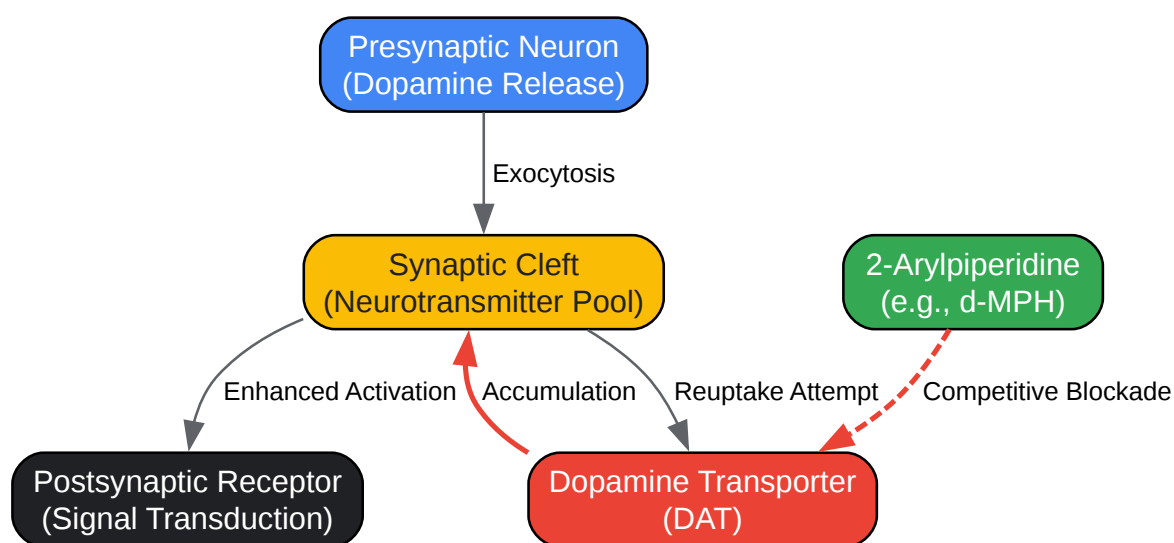
Core Pharmacophore & Mechanistic Grounding

Monoamine transporters belong to the neurotransmitter:sodium symporter (NSS) family. They regulate neurotransmission by driving the reuptake of synaptic transmitters back into the presynaptic neuron, a process intrinsically dependent on the

and

electrochemical gradients[1].

2-Arylpiperidines act as competitive reuptake inhibitors. Rather than acting as releasing agents (like amphetamines), they bind directly to the orthosteric site of the transporter. This binding stabilizes an outward-facing conformation of the protein, effectively plugging the translocation pathway and preventing the clearance of endogenous monoamines from the synaptic cleft.



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Figure 1: Mechanism of action of 2-arylpiperidines blocking DAT to enhance synaptic dopamine.

Detailed Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of a 2-arylpiperidine is exquisitely sensitive to its 3D conformation, nitrogen substitution, and aryl ring electronics.

2.1 Stereochemistry & Conformational Dynamics The relative and absolute stereochemistry of the piperidine ring dictates target engagement. In methylphenidate, the d-threo enantiomer

(dexmethylphenidate) is predominantly, if not exclusively, responsible for DAT and NET inhibition[2].

- The Causality: The spatial constraints of the DAT S1 binding pocket demand a specific geometry. The d-threo configuration allows the basic piperidine nitrogen to form a critical salt bridge with the Asp79 residue (in human DAT), while the 2-aryl ring perfectly occupies the adjacent hydrophobic cavity. Conversely, the erythro diastereomer induces 1,3-allylic strain and severe steric clashes within the binding pocket, drastically reducing binding affinity[3].

2.2 Nitrogen Substitution (N-Alkylation vs. N-Demethylation) Modifying the basic nitrogen is a primary strategy for tuning DAT vs. SERT selectivity. Unsubstituted (NH) or N-methylated piperidines heavily favor DAT and NET over SERT[4]. However, N-demethylation or the introduction of bulkier N-alkyl groups (e.g., N-benzyl) fundamentally alters this profile.

- The Causality: The SERT binding pocket features a larger, more flexible vestibular cavity near the amine-binding site compared to the rigid DAT pocket. Consequently, bulky N-substituents are well-tolerated at SERT but cause steric occlusion at DAT. This shifts the molecule's profile toward a Triple Reuptake Inhibitor (TRI)[5][6].

2.3 Aryl Ring and Ester Modifications Substitutions on the 2-aryl ring influence both electronic distribution and conformational preference. Para-halogenation generally increases DAT affinity by enhancing lipophilic interactions. Replacing the C2 ester group (as seen in methylphenidate) with an alcohol or ether can further optimize metabolic stability while retaining, or even enhancing, reuptake inhibition[6].

Table 1: Comparative Binding Affinities (

) of Key 2-Arylpiperidine Derivatives

Compound	Structural Modification	DAT (nM)	NET (nM)	SERT (nM)	Selectivity Profile
d,l-threo-Methylphenidate	Racemic core	~ 100	~ 100	> 10,000	DAT ≈ NET >> SERT
Dexmethylphenidate	d-threo enantiomer	~ 25	~ 35	> 10,000	DAT ≈ NET >> SERT
HDMP-28	N-Benzyl substitution	~ 15	~ 45	~ 110	TRI (DAT/NET/SERT)
N-Norester Analogs	N-Demethylation	Modest decrease	Enhanced	Enhanced	Shift toward SERT/NET

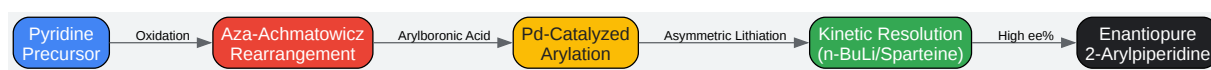
(Data synthesized from in vitro radioligand binding assays[4][5][6])

Synthetic Methodologies & Workflows

Constructing stereochemically pure 2-arylpiperidines requires rigorous synthetic control. Traditional methods often yield racemic mixtures requiring inefficient late-stage resolution. Modern approaches leverage transition-metal catalysis and asymmetric lithiation to build the chiral centers directly.

Palladium-Catalyzed Arylation & Kinetic Resolution A highly efficient route involves the Aza-Achmatowicz rearrangement of furan derivatives to form functionalized dihydropyridinones. This is followed by a non-phosphine Pd-catalyzed arylation using arylboronic acids, which installs the 2-aryl group with high regioselectivity[7].

To achieve ultimate enantiopurity, kinetic resolution via asymmetric deprotonation is employed. Treating the N-Boc-2-arylpiperidine with n-butyllithium (n-BuLi) in the presence of the chiral ligand sparteine selectively abstracts a proton from one enantiomer. The chiral environment of the sparteine-lithium complex ensures that only one enantiomer is functionalized, leaving the unreacted piperidine highly enantioenriched[8].



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Figure 2: Synthesis of enantioenriched 2-arylpiperidines via Pd-catalyzed arylation.

Experimental Protocols: In Vitro Pharmacological Validation

To accurately determine the SAR of synthesized 2-arylpiperidines, a self-validating radioligand binding assay is required. This protocol ensures trustworthiness by strictly defining specific vs. non-specific binding (NSB), preventing false positives caused by lipophilic compounds partitioning into cell membranes.

Protocol: Radioligand Competition Binding Assay for Monoamine Transporters

- Objective: Determine the equilibrium inhibitory constant (K_i) of novel 2-arylpiperidines at DAT, SERT, and NET.
- Materials: HEK-293 cells stably expressing human DAT, SERT, or NET; Radioligands (WIN 35,428 for DAT, Citalopram for SERT, Nisoxetine for NET); NSB Controls (10 μ M Indatraline for DAT/SERT, 10 μ M Desipramine for NET).

Step-by-Step Methodology:

- Membrane Preparation: Homogenize transfected HEK-293 cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at $40,000 \times g$ for 20 minutes at 4°C . Resuspend the pellet in assay buffer to a final protein concentration of 50 μ g/well.
- Assay Assembly (96-well format):
 - Add 50 μ L of the test 2-arylpiperidine (serially diluted from

to

M).

- Add 50 μL of the appropriate radioligand (e.g., 1.5 nM WIN 35,428 for DAT).
- Add 100 μL of the membrane suspension to initiate the reaction.
- Self-Validation Control: In parallel wells, replace the test compound with the NSB control (e.g., 10 μM Indatraline) to quantify background noise.
- Incubation: Incubate the plates at 25°C for 2 hours to reach thermodynamic equilibrium.
- Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Plot specific binding against the log concentration of the test compound. Use non-linear regression to determine the

. Convert

to

using the Cheng-Prusoff equation:

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